molecular formula C14H17N3O3 B2688597 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1234952-27-2

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2688597
CAS RN: 1234952-27-2
M. Wt: 275.308
InChI Key: HTJNRJQUBVUFHJ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms . They are known for their versatility in drug discovery and have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .


Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

The reactions of 1,2,4-oxadiazoles often involve oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .

Scientific Research Applications

Novel Platelet Aggregation Inhibitors

Research on 4-[2-(alicyclic-[1,2,4]oxadiazol-3-yl)phenoxy]-butyric acids, derived from N-hydroxy-2-isopropoxy benzamidine, has unveiled these [1,2,4]oxadiazoles as innovative platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. A structure-activity relationship study highlighted that the potency of these 5-oxadiazoles increases with the ring size of the alicyclic rings, suggesting a potential for developing more potent anti-platelet agents (C. Chern, Shinn Jyh Chen, W. M. Kan, 2005).

Anticancer Evaluation

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for anticancer properties have been conducted, with some compounds exhibiting moderate to excellent anticancer activity against various cancer cell lines. Notably, certain derivatives have shown higher anticancer activities than reference drugs, indicating the potential for these compounds in cancer therapy applications (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Synthesis of Aromatic Polyamides and Their Applications

Aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been synthesized, demonstrating good thermal stability and solubility in specific solvents. These polymers can be transformed into thin flexible films, showcasing potential for various applications due to their thermal properties and mechanical strength (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakula, 2003).

Solid-phase Synthesis of 1,2,4-oxadiazoles

The development of a solid-phase synthesis method for 1,2,4-oxadiazoles opens up efficient pathways for producing these compounds. This synthesis technique, involving benzoic acids bound to the Wang linker on a polystyrene resin, facilitates the creation of 1,2,4-oxadiazoles, indicating a streamlined approach for generating these molecules for further scientific exploration (C. Sams, J. Lau, 1999).

Future Directions

1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This suggests that there could be potential for further exploration and development of compounds containing the 1,2,4-oxadiazole moiety.

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(2)19-12-6-4-11(5-7-12)14(18)15-8-13-16-10(3)17-20-13/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJNRJQUBVUFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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